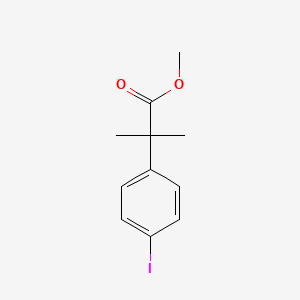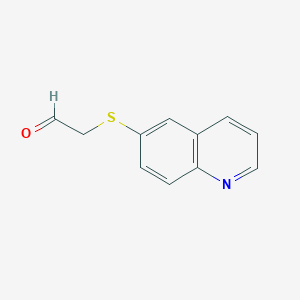
(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate is a compound widely used in peptide synthesis. It is known for its role as a protecting group for amino acids, which helps in preventing undesired reactions during the synthesis process. The compound is particularly valued for its stability and ease of removal under mild conditions, making it a popular choice in the field of organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate typically involves the following steps:
Formation of the Fluorenylmethoxycarbonyl Group: The 9-fluorenylmethoxycarbonyl group is introduced to the amino acid through a reaction with 9-fluorenylmethyl chloroformate in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the amino acid is esterified using tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reagents and conditions are carefully controlled to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate undergoes several types of reactions, including:
Deprotection: The removal of the fluorenylmethoxycarbonyl group is typically achieved using a base such as piperidine.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the fluorenylmethoxycarbonyl group.
Ester Hydrolysis: Trifluoroacetic acid in dichloromethane is often used for the hydrolysis of the tert-butyl ester group.
Major Products Formed
Deprotection: The major product is the free amino acid with the fluorenylmethoxycarbonyl group removed.
Ester Hydrolysis: The major product is the free carboxylic acid.
科学研究应用
(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate is extensively used in scientific research, particularly in the following areas:
Peptide Synthesis: It serves as a protecting group for amino acids, facilitating the stepwise assembly of peptides.
Drug Development: The compound is used in the synthesis of peptide-based drugs, allowing for the precise construction of therapeutic peptides.
Bioconjugation: It is employed in the modification of biomolecules, enabling the attachment of peptides to other molecules for various applications in biochemistry and molecular biology.
作用机制
The primary mechanism of action of (9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate involves the protection of the amino group in amino acids. The fluorenylmethoxycarbonyl group prevents unwanted reactions by blocking the amino group, which can then be selectively removed under mild conditions to reveal the free amino group for subsequent reactions. This selective protection and deprotection process is crucial in the synthesis of complex peptides.
相似化合物的比较
Similar Compounds
9-Fluorenylmethoxycarbonyl Glycine: Another commonly used protecting group in peptide synthesis.
tert-Butyloxycarbonyl Amino Acids: These compounds also serve as protecting groups but are removed under acidic conditions.
Carbobenzoxy Amino Acids: Used as protecting groups but require hydrogenolysis for removal.
Uniqueness
(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where mild deprotection conditions are essential to prevent side reactions and degradation of the peptide chain.
属性
CAS 编号 |
1122484-78-9 |
|---|---|
分子式 |
C25H31NO6 |
分子量 |
441.5 g/mol |
IUPAC 名称 |
tert-butyl 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C25H31NO6/c1-25(2,3)32-23(27)17-30-15-14-29-13-12-26-24(28)31-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-17H2,1-3H3,(H,26,28) |
InChI 键 |
AALGOFOXFDCUNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)COCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-Trifluoromethyl-phenyl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8373047.png)










![2,6-Bis[p-trifluoromethylphenyl]isonicotinonitrile](/img/structure/B8373096.png)

